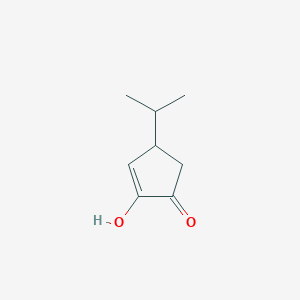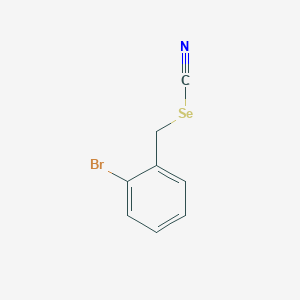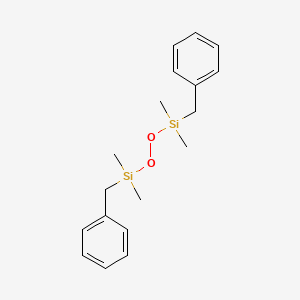![molecular formula C26H36O2S2 B14629258 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 56056-75-8](/img/structure/B14629258.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage. This compound also contains an acetic acid functional group. The unique structure of this compound makes it interesting for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid typically involves the following steps:
Formation of the Dodecylsulfanyl Group: This can be achieved by reacting dodecanethiol with a suitable halogenated aromatic compound under basic conditions.
Coupling Reaction: The dodecylsulfanyl-substituted aromatic compound is then coupled with another aromatic compound containing a sulfanyl group. This can be done using a palladium-catalyzed cross-coupling reaction.
Introduction of the Acetic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving sulfanyl-containing compounds and their interactions with biological systems.
Industry:
Surfactants: The dodecylsulfanyl group imparts surfactant properties to the compound, making it useful in formulations for detergents and emulsifiers.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
作用機序
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with molecular targets through its sulfanyl and acetic acid groups. The sulfanyl groups can form strong interactions with metal ions, making the compound effective in catalytic processes. The acetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
- (2-{[4-(Octylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Hexylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Butylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the sulfanyl group. The dodecyl chain in (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phen
特性
CAS番号 |
56056-75-8 |
|---|---|
分子式 |
C26H36O2S2 |
分子量 |
444.7 g/mol |
IUPAC名 |
2-[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C26H36O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-16-18-24(19-17-23)30-25-15-12-11-14-22(25)21-26(27)28/h11-12,14-19H,2-10,13,20-21H2,1H3,(H,27,28) |
InChIキー |
UZDZRUJEIWEPSX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-](/img/structure/B14629176.png)
![Diethyl [phenyl(phenylcarbamoyl)amino]propanedioate](/img/structure/B14629177.png)







![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)


![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
